molecular formula C17H19N3OS B12020945 (2E)-2-[3-(benzyloxy)benzylidene]-N-ethylhydrazinecarbothioamide

(2E)-2-[3-(benzyloxy)benzylidene]-N-ethylhydrazinecarbothioamide

Cat. No.: B12020945
M. Wt: 313.4 g/mol
InChI Key: AILLLNAGIOUBEC-XDHOZWIPSA-N
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Description

3-(BENZYLOXY)BENZALDEHYDE N-ETHYLTHIOSEMICARBAZONE is a chemical compound with the molecular formula C17H19N3OS and a molecular weight of 313.424 g/mol It is a derivative of benzaldehyde and thiosemicarbazone, characterized by the presence of a benzyloxy group and an ethylthiosemicarbazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZYLOXY)BENZALDEHYDE N-ETHYLTHIOSEMICARBAZONE typically involves the reaction of 3-(benzyloxy)benzaldehyde with N-ethylthiosemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for 3-(BENZYLOXY)BENZALDEHYDE N-ETHYLTHIOSEMICARBAZONE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(BENZYLOXY)BENZALDEHYDE N-ETHYLTHIOSEMICARBAZONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiosemicarbazide derivatives.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

3-(BENZYLOXY)BENZALDEHYDE N-ETHYLTHIOSEMICARBAZONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(BENZYLOXY)BENZALDEHYDE N-ETHYLTHIOSEMICARBAZONE involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which may enhance its biological activity. Additionally, the thiosemicarbazone moiety can interact with cellular thiol groups, leading to the inhibition of key enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(BENZYLOXY)BENZALDEHYDE N-ETHYLTHIOSEMICARBAZONE is unique due to the specific positioning of the benzyloxy group and the ethylthiosemicarbazone moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H19N3OS

Molecular Weight

313.4 g/mol

IUPAC Name

1-ethyl-3-[(E)-(3-phenylmethoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C17H19N3OS/c1-2-18-17(22)20-19-12-15-9-6-10-16(11-15)21-13-14-7-4-3-5-8-14/h3-12H,2,13H2,1H3,(H2,18,20,22)/b19-12+

InChI Key

AILLLNAGIOUBEC-XDHOZWIPSA-N

Isomeric SMILES

CCNC(=S)N/N=C/C1=CC(=CC=C1)OCC2=CC=CC=C2

Canonical SMILES

CCNC(=S)NN=CC1=CC(=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

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